2-Methoxy-2-methylpropanenitrile chemical properties
2-Methoxy-2-methylpropanenitrile chemical properties
2-Methoxy-2-methylpropanenitrile: A Technical Guide
Introduction
2-Methoxy-2-methylpropanenitrile, also known as 2-methoxyisobutyronitrile, is an organic compound with the molecular formula C₅H₉NO.[1][2] It presents as a colorless liquid with a distinct, strong odor.[1] This nitrile is primarily utilized as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a methoxy group and a nitrile functional group on a tertiary carbon, imparts specific reactivity and makes it a subject of interest for potential therapeutic applications.[1] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
The fundamental properties of 2-Methoxy-2-methylpropanenitrile are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 76474-09-4 | [1][2] |
| Molecular Formula | C₅H₉NO | [1][2] |
| Molecular Weight | 99.13 g/mol | [1][2] |
| IUPAC Name | 2-methoxy-2-methylpropanenitrile | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Strong | [1] |
| SMILES | CC(C)(C#N)OC | [1] |
| InChI Key | GREBWGAVFUQVPM-UHFFFAOYSA-N | [1] |
Hazard and Safety Information
2-Methoxy-2-methylpropanenitrile is a hazardous substance that requires careful handling. It is classified as a flammable liquid and is toxic upon ingestion, inhalation, or skin contact.[3] Adherence to safety protocols is critical to prevent exposure and ensure a safe laboratory environment.
| Hazard Statement | GHS Classification | Reference |
| H226: Flammable liquid and vapour | Flammable Liquid, Category 3 | [3][4] |
| H301: Toxic if swallowed | Acute Toxicity, Oral, Category 3 | [3] |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal, Category 3 | [3] |
| H331: Toxic if inhaled | Acute Toxicity, Inhalation, Category 3 | [3] |
| H315: Causes skin irritation | Skin Irritation, Category 2 | [4] |
| H318: Causes serious eye damage | Serious Eye Damage, Category 1 | [4] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) | [4] |
| H360D: May damage the unborn child | Reproductive Toxicity, Category 1B | [4] |
Precautionary Measures:
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P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][6]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
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P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P403+P235: Store in a well-ventilated place. Keep cool.[5]
Chemical Reactivity and Transformations
The chemical behavior of 2-Methoxy-2-methylpropanenitrile is dictated by its two primary functional groups: the nitrile and the methoxy group attached to a tertiary carbon.
Reactivity Overview
The presence of bulky substituents on the quaternary carbon center sterically hinders bimolecular nucleophilic substitution (SN2) reactions.[1] However, this structure favors unimolecular (SN1) pathways due to the electronic stabilization of the resulting carbocation intermediate by the adjacent methoxy group through resonance.[1] The nitrile group itself is susceptible to a range of transformations common to this functional class.
Specific Reactions
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Oxidation: The nitrile group can be oxidized to the corresponding carboxylic acid, 2-methoxy-2-methylpropanoic acid.[1] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]
-
Reduction: The nitrile is readily reduced to a primary amine, 1-amino-2-methoxy-2-methylpropane.[1] A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this conversion.[1]
-
Nucleophilic Substitution: The nitrile carbon is electrophilic and can be attacked by strong nucleophiles. For instance, Grignard reagents can react with the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.[1]
Synthesis Protocol
The most common laboratory and industrial synthesis of 2-Methoxy-2-methylpropanenitrile involves the nucleophilic substitution of a hydroxyl group from its corresponding alcohol precursor.[1]
Experimental Protocol: Synthesis from 2-Methoxy-2-methylpropanol
This protocol details the synthesis via a nucleophilic substitution reaction using sodium cyanide.
Objective: To synthesize 2-Methoxy-2-methylpropanenitrile from 2-Methoxy-2-methylpropanol.
Materials:
-
2-Methoxy-2-methylpropanol
-
Sodium cyanide (NaCN)
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Anhydrous basic solvent (e.g., Dimethyl sulfoxide - DMSO)
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Distillation apparatus
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methoxy-2-methylpropanol in the anhydrous basic solvent.
-
Addition of Cyanide: Carefully add sodium cyanide to the solution. Extreme caution is required when handling cyanide salts.
-
Reflux: Heat the reaction mixture to reflux under constant stirring. The reaction progress should be monitored using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography). The reaction typically requires several hours to reach completion.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and solvent.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by fractional distillation to yield pure 2-Methoxy-2-methylpropanenitrile.[1]
Applications in Research and Development
2-Methoxy-2-methylpropanenitrile serves as a valuable building block in organic synthesis due to its versatile reactivity.
-
Organic Synthesis: It is a key intermediate for constructing more complex molecular architectures.[1] The nitrile can be transformed into amines, carboxylic acids, or ketones, providing access to a wide range of chemical entities.
-
Pharmaceuticals: The compound is investigated as a precursor for the development of new drug candidates.[1] Its structural motif may be incorporated into molecules designed to interact with specific biological targets.
-
Agrochemicals: It is utilized in the manufacturing process of certain agricultural chemicals, such as pesticides and herbicides.[1]
Conclusion
2-Methoxy-2-methylpropanenitrile is a functionally rich organic intermediate with well-defined chemical properties and reactivity. Its synthesis is achievable through established protocols, though it requires stringent safety measures due to its toxicity and flammability. For researchers and drug development professionals, this compound offers a versatile platform for the synthesis of novel molecules with potential applications in medicine and agriculture. A thorough understanding of its handling requirements and chemical behavior is paramount for its effective and safe utilization in a research and development setting.
